A Technical Guide to the Chemical Properties of N-Fmoc-4-piperidinepropionic Acid
A Technical Guide to the Chemical Properties of N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field of peptide synthesis and medicinal chemistry.[1][2] As a derivative of piperidine, it serves as a valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its utility is significantly enhanced by the presence of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides stable protection under acidic conditions while allowing for facile deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the synthesis of complex peptides.[3]
This technical guide provides an in-depth overview of the known chemical and physical properties of N-Fmoc-4-piperidinepropionic acid, detailed experimental protocols for its characterization, and workflows for its application.
Physicochemical and Spectroscopic Properties
The fundamental properties of N-Fmoc-4-piperidinepropionic acid are summarized below. These data are critical for handling, storage, and application of the compound in a research setting.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 154938-68-8 | [1][2][4] |
| Molecular Formula | C₂₃H₂₅NO₄ | [1][2] |
| Molecular Weight | 379.46 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 113-119 °C | [2] |
| Purity | ≥ 98% (as determined by HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Solubility Data
| Solvent | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Soluble | A standard and effective solvent for Fmoc-amino acids and peptide synthesis.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A highly polar aprotic solvent known to efficiently solvate peptide-resins and reagents.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |
| Dichloromethane (DCM) | Moderately Soluble | Often used in peptide synthesis, though complete dissolution may sometimes require a co-solvent like DMF.[6] |
| Methanol, Ethanol | Sparingly to Moderately Soluble | Polar protic solvents in which many Fmoc-amino acids exhibit some degree of solubility.[6] |
| Water | Insoluble | The large, nonpolar Fmoc group and piperidine ring render the molecule largely hydrophobic. |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of N-Fmoc-4-piperidinepropionic acid. While specific, high-resolution spectra are often proprietary, characteristic signals can be predicted based on the molecular structure.
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the Fmoc group (approx. 7.2-7.9 ppm), the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm), protons on the piperidine ring, and the propionic acid side chain.[8][9] |
| ¹³C NMR | Carbon signals for the Fmoc group (aromatic, CH, CH₂), the piperidine ring carbons, the carboxylic acid carbon, and the propionic acid side chain carbons.[10][11] |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), sharp C=O stretch from the carboxylic acid and urethane of the Fmoc group (approx. 1650-1750 cm⁻¹), C-H stretches (aromatic and aliphatic, approx. 2850-3100 cm⁻¹), and characteristic aromatic C=C bands (approx. 1450-1600 cm⁻¹).[12][13][14][15] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 380.47 and/or [M-H]⁻ ion at m/z ≈ 378.45. Common fragmentation includes the loss of the Fmoc group.[16][17][18] |
Chemical Reactivity and Stability
The chemical behavior of N-Fmoc-4-piperidinepropionic acid is dominated by the reactivity of the Fmoc protecting group.
-
Base Lability : The Fmoc group is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in DMF.[3][19] The reaction proceeds via a β-elimination mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable adduct, which prevents side reactions.[19]
-
Acid Stability : The compound is stable to acidic conditions, such as those used for the cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA). This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
The following sections provide generalized methodologies for the characterization of N-Fmoc-4-piperidinepropionic acid.
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.
-
Preparation : Add an excess amount of solid N-Fmoc-4-piperidinepropionic acid to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of undissolved solid is crucial.
-
Equilibration : Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation : After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Analysis : Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Dissolve 5-10 mg of N-Fmoc-4-piperidinepropionic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width and a longer relaxation delay may be necessary.
-
Data Acquisition : Acquire the Free Induction Decay (FID) data.
-
Processing : Perform a Fourier transform on the FID data, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application : Place a small amount of the solid N-Fmoc-4-piperidinepropionic acid powder directly onto the ATR crystal.
-
Spectrum Acquisition : Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : The instrument software will generate a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
This protocol provides a general method for molecular weight confirmation using Electrospray Ionization (ESI).
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate.
-
Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Analysis : Analyze the ions in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution instruments can be used to confirm the elemental composition.
Workflows and Processes
The following diagrams illustrate key workflows involving N-Fmoc-4-piperidinepropionic acid.
Caption: Workflow for the physicochemical characterization of the compound.
Caption: Logical flow of the Fmoc group removal process.
Caption: Experimental workflow for peptide coupling using the title compound.
References
- 1. 154938-68-8 | N-FMOC-4-PIPERIDINEPROPIONIC ACID - Capot Chemical [capotchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 154938-68-8 | N-fmoc-4-piperidinepropionic acid | Tetrahedron [thsci.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
